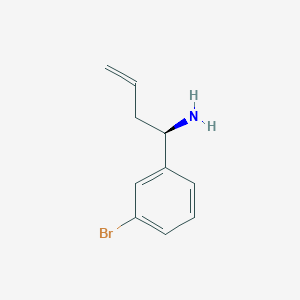
1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester is a complex organic compound that belongs to the class of aromatic carboxylic acid esters. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester typically involves esterification reactions. The starting materials may include 1,3-benzenedicarboxylic acid and 5-(3,6,9,12tetraoxatridec-1-yloxy)-1-methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug delivery applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other biomolecules.
Pathways Involved: Signal transduction pathways, metabolic pathways, or other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenedicarboxylic acid, dimethyl ester: A simpler ester derivative with similar chemical properties.
1,3-Benzenedicarboxylic acid, diethyl ester: Another ester derivative with slightly different physical properties.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-(3,6,9,12tetraoxatridec-1-yloxy)-,1-methyl ester is unique due to the presence of the tetraoxatridecyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C18H26O9 |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-methoxycarbonyl-5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]benzoic acid |
InChI |
InChI=1S/C18H26O9/c1-22-3-4-24-5-6-25-7-8-26-9-10-27-16-12-14(17(19)20)11-15(13-16)18(21)23-2/h11-13H,3-10H2,1-2H3,(H,19,20) |
Clé InChI |
FEPQBBKYRYCIJM-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOC1=CC(=CC(=C1)C(=O)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


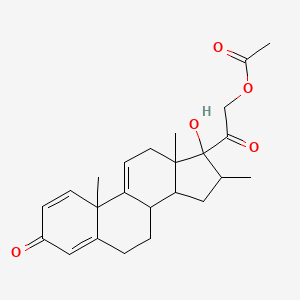



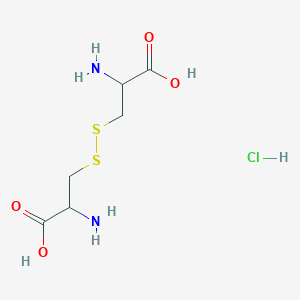
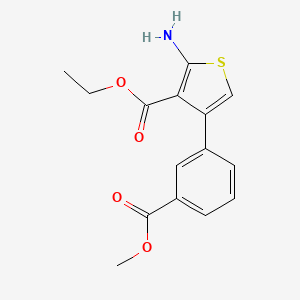


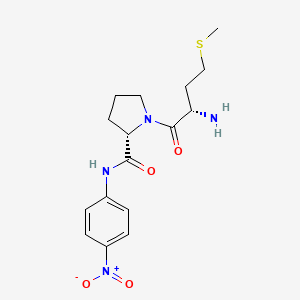



![4-[5-(Difluoromethyl)-2-thienyl]-2-fluoro-phenol](/img/structure/B12070295.png)
